2-(3-Bromophenyl)thiazole-4-carboxylic acid
Overview
Description
2-(3-Bromophenyl)thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a bromophenyl group and a carboxylic acid group
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets such as topoisomerase ii and Leishmania major pteridine reductase 1 (LmPTR1) .
Mode of Action
Thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
The interaction with topoisomerase ii suggests that it may affect dna replication and transcription processes .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Based on the known effects of thiazole derivatives, it can be inferred that the compound may cause dna double-strand breaks, leading to cell cycle arrest and cell death .
Action Environment
It is recommended to store the compound in a dark place, sealed, and at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
2-(3-Bromophenyl)thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes. Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes. It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered cell proliferation and survival. Furthermore, this compound influences cellular metabolism by modulating the activity of key metabolic enzymes, resulting in changes in ATP production and reactive oxygen species levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest in the G2 phase. This binding interaction is facilitated by the planar structure of the thiazole ring, which intercalates between DNA bases. Additionally, this compound can inhibit the activity of certain kinases, thereby modulating signal transduction pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and moisture. Over time, its efficacy in inducing cellular responses may decrease due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to significant adverse effects, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites. The compound’s metabolism can also influence its pharmacokinetics and bioavailability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as P-glycoprotein, which affects its cellular uptake and efflux. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. Its distribution is influenced by factors such as tissue perfusion and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This localization is essential for its role in modulating cellular processes and exerting its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide to form a thiazole intermediate, which is then oxidized to yield the desired carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Catalysts such as palladium or copper in the presence of ligands.
Major Products:
Substitution Products: Various substituted thiazole derivatives.
Oxidation Products: Oxidized thiazole compounds.
Coupling Products: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
2-(3-Bromophenyl)thiazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
- 2-(4-Bromophenyl)thiazole-4-carboxylic acid
- 2-(3-Chlorophenyl)thiazole-4-carboxylic acid
- 2-(3-Methylphenyl)thiazole-4-carboxylic acid
Comparison: 2-(3-Bromophenyl)thiazole-4-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Compared to its chlorinated or methylated analogs, the brominated compound may exhibit different electronic properties and steric effects, leading to distinct chemical and biological behaviors .
Properties
IUPAC Name |
2-(3-bromophenyl)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGDWWUCHYPAKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655500 | |
Record name | 2-(3-Bromophenyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886369-02-4 | |
Record name | 2-(3-Bromophenyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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